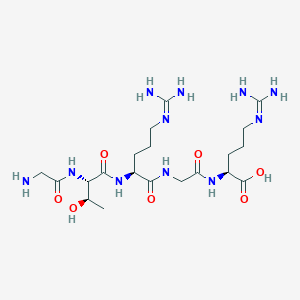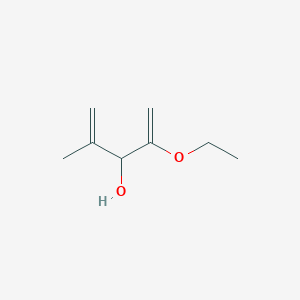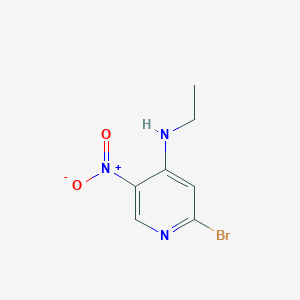
2-bromo-N-ethyl-5-nitro-4-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-ethyl-5-nitro-4-pyridinamine is an organic compound with the molecular formula C7H8BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-ethyl-5-nitro-4-pyridinamine typically involves the bromination of N-ethyl-4-pyridinamine followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution at the desired positions on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in compounds like 2-bromo-N-ethyl-4-pyridinamine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: Higher oxidation state nitro derivatives.
Reduction: Amino derivatives like 2-bromo-N-ethyl-4-pyridinamine.
Substitution: Various substituted pyridinamine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-N-ethyl-5-nitro-4-pyridinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-ethyl-5-nitro-4-pyridinamine involves its interaction with specific molecular targets, often enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to active sites through halogen bonding. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Bromo-N-methyl-5-nitropyridin-4-amine
- 2-Amino-5-bromo-3-nitropyridine
- 2-Pyridinamine, 5-bromo-6-nitro-
Comparison: 2-Bromo-N-ethyl-5-nitro-4-pyridinamine is unique due to its ethyl group, which can influence its reactivity and biological activity compared to similar compounds with different substituents. The presence of the ethyl group can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct in its applications and effects.
Properties
CAS No. |
913642-07-6 |
|---|---|
Molecular Formula |
C7H8BrN3O2 |
Molecular Weight |
246.06 g/mol |
IUPAC Name |
2-bromo-N-ethyl-5-nitropyridin-4-amine |
InChI |
InChI=1S/C7H8BrN3O2/c1-2-9-5-3-7(8)10-4-6(5)11(12)13/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
CJWGLCCOOXQJRC-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC=C1[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


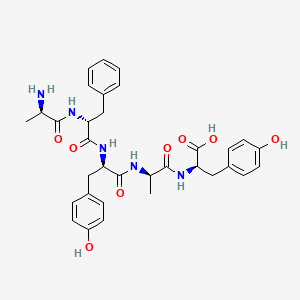
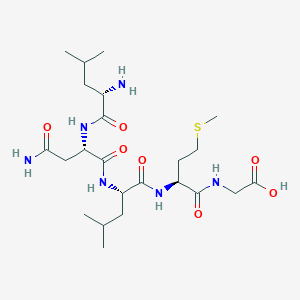

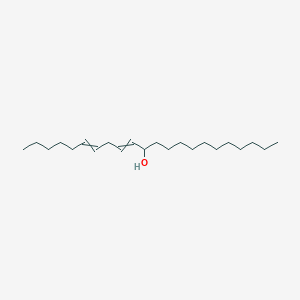

![Diphenyl[2-(trichlorostannyl)ethyl]phosphane](/img/structure/B12601979.png)
![3-[6-(2-Chlorobenzoyl)-2-oxo-1,3-benzothiazol-3(2H)-yl]propanenitrile](/img/structure/B12601991.png)
![3-[4-(Difluoromethyl)triazol-1-yl]benzonitrile](/img/structure/B12601999.png)
[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B12602001.png)

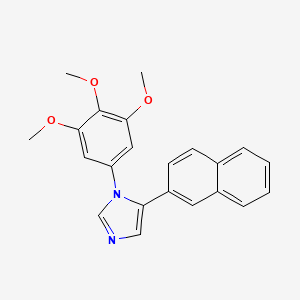
![Ethyl 4-[(2-formylphenyl)sulfanyl]-3-methylbut-2-enoate](/img/structure/B12602021.png)
